Isrib
Overview
Description
It is a potent inhibitor of the integrated stress response (ISR), a cellular mechanism activated by various stressors such as hypoxia, amino acid deprivation, and viral infections . ISRIB (trans-isomer) has shown potential in therapeutic applications for neurodegenerative diseases, cancer, and metabolic disorders .
Mechanism of Action
Target of Action
ISRIB (Integrated Stress Response Inhibitor) is an experimental drug that primarily targets the eukaryotic translation initiation factor 2B (eIF2B) . eIF2B is a guanine nucleotide exchange factor for eIF2, which is essential for initiating mRNA translation . The this compound’s action on eIF2B is crucial in reversing the effects of eIF2α phosphorylation .
Mode of Action
This compound operates by binding to the active structure of eIF2B . It prevents the structural changes of eIF2B due to phosphorylated eIF2, an inhibitor of eIF2B produced in a stress environment . Specifically, this compound staples together two tetrameric eIF2B (βγδε) subcomplexes into an 8-meric complex (βγδε)2, which is more amenable to binding eIF2B alpha subunits . As a result, this compound accelerates the assembly of eIF2B into an active 10-meric form, thereby increasing the amount of active eIF2B .
Biochemical Pathways
This compound plays a significant role in the integrated stress response (ISR) pathway . The ISR pathway is activated by diverse stress-sensing kinases that converge on a common target, serine 51 in eIF2α, eliciting both global and gene-specific translational effects . This compound reverses the effects of eIF2α phosphorylation on translation and stress granule assembly . It has also been shown to attenuate RAS/RAF/MAPK and STAT5 signaling, which are recognized as drivers of resistance .
Pharmacokinetics
This compound has been found to readily cross the blood-brain barrier, making it effective in vivo . It has an elimination half-life of approximately 8 hours , which suggests that it remains in the body for a sufficient duration to exert its effects.
Result of Action
The primary result of this compound’s action is the enhancement of cognitive function. It has been shown to produce significant nootropic effects in mice, as measured by enhancement of spatial and fear-associated learning in standard water-maze and conditioned environment tests . Moreover, this compound treatment has been found to correct spatial memory deficits and improve working memory in aged mice . It has also shown potential in treating neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Lou Gehrig’s disease .
Action Environment
The action of this compound is influenced by the cellular stress environment. This compound makes cells resistant to the effects of eIF2α phosphorylation, which is known to be involved in memory formation . It has been shown to inhibit eIF2α phosphorylation-induced stress granule formation, a process that occurs in response to cellular stress . Therefore, the efficacy and stability of this compound are influenced by the presence of stressors that activate the ISR pathway.
Biochemical Analysis
Biochemical Properties
ISRIB interacts with the eukaryotic translation initiation factor alpha (eIF2α), a major translational control point. The integrated stress response phosphorylates eIF2α, inhibiting nucleotide exchange by eIF2B . This compound reverses the effects of eIF2α phosphorylation on translation and stress granule assembly .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It makes cells resistant to the effects of eIF2α phosphorylation and enhances long-term memory in rodents . It also blocks eIF2α phosphorylation-induced stress granule (SG) formation .
Molecular Mechanism
This compound exerts its effects at the molecular level by stabilizing activated eIF2B dimers, rendering them resistant to dissociation of eIF2B1 in high-salt buffers . This action substantially reverses the translational effects elicited by phosphorylation of eIF2α .
Temporal Effects in Laboratory Settings
It has been observed that this compound induces no major changes in translation or mRNA levels in unstressed cells .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, it has been found to enhance cognitive function in rodents .
Metabolic Pathways
This compound is involved in the integrated stress response pathway, interacting with eIF2α and eIF2B
Preparation Methods
The synthesis of ISRIB (trans-isomer) involves a multi-step organic reaction that begins with the construction of its core scaffold. The critical transformation in this process is the formation of an asymmetric center, ensuring the trans configuration of the molecule. This is typically achieved through a selective catalytic process, which allows for high stereocontrol and yields the desired isomer with significant purity .
Chemical Reactions Analysis
ISRIB (trans-isomer) undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on the oxidation products are limited.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Common reagents and conditions used in these reactions include catalytic hydrogenation for reduction and halogenation agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ISRIB (trans-isomer) has a wide range of scientific research applications:
Chemistry: Used as a tool to study the integrated stress response and its regulation.
Biology: Investigated for its role in modulating protein synthesis and cellular stress responses.
Medicine: Potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease, as well as in cancer treatment
Comparison with Similar Compounds
ISRIB (trans-isomer) is unique in its ability to selectively inhibit the integrated stress response. Similar compounds include:
cis-ISRIB: The cis-isomer of this compound, which is significantly less potent than the trans-isomer.
This compound (trans-isomer) stands out due to its high potency and specificity in modulating the integrated stress response, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMCDHQPXTGAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045380 | |
Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1597403-47-8 | |
Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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